molecular formula C25H29N3O3S B492661 3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)propanamide CAS No. 670272-92-1

3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)propanamide

Cat. No.: B492661
CAS No.: 670272-92-1
M. Wt: 451.6g/mol
InChI Key: DWHKXMDMKBTTLE-UHFFFAOYSA-N
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Description

3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the cyano, ethyl, and dimethyl groups. The final steps involve the formation of the sulfanyl linkage and the attachment of the propanamide moiety. Common reagents used in these reactions include various alkylating agents, cyanating agents, and thiolating agents under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity.

    Quinidine: Used as an antiarrhythmic agent.

    Cinchonine: Another quinoline derivative with medicinal properties.

Uniqueness

What sets 3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)propanamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the cyano, ethyl, and dimethyl groups, along with the sulfanyl linkage, provides a unique structural framework that could lead to novel applications and properties not seen in other quinoline derivatives.

Properties

IUPAC Name

3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S/c1-5-18-19(15-26)24(28-20-13-25(3,4)14-21(29)23(18)20)32-12-11-22(30)27-16-7-9-17(10-8-16)31-6-2/h7-10H,5-6,11-14H2,1-4H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHKXMDMKBTTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCCC(=O)NC3=CC=C(C=C3)OCC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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